2-(1,3-benzoxazol-2-ylthio)-N-1,3-thiazol-2-ylpropanamide
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Overview
Description
The compound “2-(1,3-benzoxazol-2-ylthio)-N-1,3-thiazol-2-ylpropanamide” contains several functional groups, including a benzoxazole, a thiazole, and an amide group. Benzoxazole is a heterocyclic compound consisting of a benzene ring fused to an oxazole ring. Thiazole is a similar heterocyclic compound, but with a sulfur atom instead of an oxygen atom. The amide group (-CONH2) is a common functional group in organic chemistry and biochemistry .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzoxazole and thiazole rings are aromatic and relatively stable. The amide group might be involved in various reactions, such as hydrolysis or condensation .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups (like the amide group) can increase the compound’s solubility in polar solvents .
Scientific Research Applications
Synthesis and Biological Importance of Heterocyclic Compounds
Research on heterocyclic compounds like benzothiazoles reveals a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. For instance, benzothiazoles and their derivatives have been shown to possess antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The structural simplicity of 2-arylbenzothiazoles, in particular, has made them potential antitumor agents, with some compounds containing the benzothiazole ring system in clinical usage for various diseases/disorders treatments (Kamal et al., 2015).
Anticancer Potentials
Benzothiazole derivatives have been extensively studied for their anticancer potentials. The structure-activity relationship (SAR) and mechanism of action of a wide range of benzothiazole derivatives against different cancer cell lines have been summarized, indicating that benzothiazole moieties and their modifications significantly influence their anticancer activities (Pathak et al., 2019).
Antimicrobial and Antiviral Agents
Benzothiazole derivatives have also been explored for their antimicrobial and antiviral activities. A comprehensive review highlighted the potential of benzothiazole molecules and their derivatives as active candidates in the discovery of new antimicrobial or antiviral agents, with Schiff bases, azo dyes, and metal complexes being particularly noted for their bioactive properties (Elamin et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c1-8(11(17)16-12-14-6-7-19-12)20-13-15-9-4-2-3-5-10(9)18-13/h2-8H,1H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNUKJZLIWJYJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)SC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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